molecular formula C14H13N B3351516 2,3-dimethyl-1H-benzo[g]indole CAS No. 36729-21-2

2,3-dimethyl-1H-benzo[g]indole

Cat. No.: B3351516
CAS No.: 36729-21-2
M. Wt: 195.26 g/mol
InChI Key: UIEQALGRBADZNA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-benzo[g]indole is a heterocyclic aromatic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring with two methyl groups attached at the 2nd and 3rd positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-1H-benzo[g]indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For example, the reaction of 2,3-dimethylphenylhydrazine with a suitable ketone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1H-benzo[g]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indoles, indolines, and quinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dimethyl-1H-benzo[g]indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-1H-benzo[g]indole involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

2,3-Dimethyl-1H-benzo[g]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives.

Properties

IUPAC Name

2,3-dimethyl-1H-benzo[g]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-10(2)15-14-12(9)8-7-11-5-3-4-6-13(11)14/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEQALGRBADZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190187
Record name 1H-Benz(g)indole, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36729-21-2
Record name 1H-Benz(g)indole, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036729212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(g)indole, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Butine-2-ol (0.631 g, 9 mmol), 1-napthylamine (0.859 g, 6 mmol), Ru3(CO)12 (16.0 mg, 0.025 mmol), ammonium hexafluorophosphate (0.041 g, 0.25 mmol) and 1 ml ethylene glycol were placed in a 10 ml round-bottomed flask, and the mixture was stirred at 140° C. for 20 hours. After cooling, diethyl ether (3 mL) was added, and the organic layer was washed twice with 1 M hydrochloric acid (2 mL) and once with water (2 mL). The organic layer was dried over sodium sulfate, and the solvent was distilled away, whereby 2,3-dimethylbenzo[g]indole (1.113 g; 5.7 mmol; yield, 95%; purity, 95% or more) was obtained.
Quantity
0.631 g
Type
reactant
Reaction Step One
Quantity
0.859 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Ru3(CO)12
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
0.041 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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